molecular formula C11H19NO3 B2998356 Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate CAS No. 850789-25-2

Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate

Cat. No. B2998356
M. Wt: 213.277
InChI Key: NJICUPQZQXLMDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from various precursors. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .


Molecular Structure Analysis

The molecular structures of similar compounds have been elucidated using single-crystal X-ray diffraction analysis. For example, the structure of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide derivative exhibited an L-shaped conformation .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of piperazine derivatives in catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate, have been described as having low solubility in water.

Scientific Research Applications

Hydroxyl Protection and Synthetic Utility

Tert-butyl derivatives are often employed as protective agents for hydroxyl groups in synthetic chemistry due to their stability under a variety of conditions and ease of removal. For instance, the development of chemical agents that protect hydroxyl groups, such as dimethyl-tert-butylsilyl, highlights the importance of tert-butyl derivatives in synthesizing complex molecules. These ethers are stable in water or alcohol bases under normal conditions and are also resistant to hydrogenolysis and mild chemical reduction, making them useful in a wide variety of hydroxyl-protecting applications, including the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972).

Catalysis and Reaction Mechanisms

Research into the catalytic properties of tert-butyl-based compounds has led to significant advancements in chemical synthesis. For example, highly active and efficient catalysts for alkoxycarbonylation of alkenes have been developed, utilizing palladium catalysts based on tert-butyl derivatives. These catalyst systems improve activity and expand the range of feedstocks for practical applications, demonstrating the versatility of tert-butyl-based compounds in catalysis (Kaiwu Dong et al., 2017).

Pharmaceutical Intermediates

Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate also finds application in the synthesis of pharmaceutical intermediates. A notable example includes its role in the synthesis of omisertinib (AZD9291), an important intermediate in developing targeted cancer therapies. The compound is synthesized through a series of steps, including acylation, nucleophilic substitution, and reduction, demonstrating the compound's utility in creating biologically active compounds (Bingbing Zhao et al., 2017).

Advanced Materials and Chemical Synthesis

The tert-butyl group is instrumental in the synthesis and characterization of advanced materials. For instance, phenylacetylene dendrimers terminated with tert-butyl esters have been synthesized for various applications, including drug delivery systems. These dendrimers are transformed into carboxylic acids through a thermolytic process, demonstrating the chemical versatility of tert-butyl derivatives (D. J. Pesak et al., 1997).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJICUPQZQXLMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate

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